TL-895
Übersicht
Beschreibung
TL-895 is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenoxyphenyl group, and a fluoropiperidine moiety. It has garnered interest due to its potential as a Bruton’s Tyrosine Kinase (BTK) inhibitor, making it a promising candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .
Vorbereitungsmethoden
The synthesis of TL-895 involves several steps:
-
Synthetic Routes and Reaction Conditions
- The process begins with the preparation of the pyrimidine core, which is achieved through the reaction of appropriate starting materials under controlled conditions.
- The phenoxyphenyl group is then introduced via a nucleophilic substitution reaction.
- The fluoropiperidine moiety is incorporated through a series of reactions, including fluorination and piperidine ring formation.
- The final step involves the coupling of the pyrimidine core with the fluoropiperidine moiety to form the desired compound .
-
Industrial Production Methods
- Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity.
- The process may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
TL-895 undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions often involve reagents like halogens, alkylating agents, or nucleophiles .
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
TL-895 has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds .
-
Biology
- Investigated for its role as a BTK inhibitor, which is crucial in B-cell receptor signaling.
- Potential applications in studying cellular signaling pathways and immune responses .
-
Medicine
- Explored for its therapeutic potential in treating cancers, autoimmune diseases, and inflammatory disorders.
- Clinical trials may be conducted to evaluate its efficacy and safety .
-
Industry
- Utilized in the development of pharmaceuticals and agrochemicals.
- Potential applications in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of TL-895 involves its interaction with molecular targets:
-
Molecular Targets
-
Pathways Involved
- The inhibition of BTK disrupts downstream signaling pathways, leading to altered cellular functions.
- This can result in the suppression of abnormal cell growth and immune responses .
Vergleich Mit ähnlichen Verbindungen
TL-895 can be compared with other similar compounds:
-
Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects.
Zanubrutinib: Known for its improved pharmacokinetic profile and efficacy.
-
Uniqueness
- The unique structural features of this compound, such as the fluoropiperidine moiety, contribute to its distinct pharmacological properties.
- Its potential for higher selectivity and efficacy in targeting BTK makes it a promising candidate for further research and development .
Biologische Aktivität
TL-895, also known as M7583, is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is designed to target and inhibit BTK, a critical component in B-cell receptor signaling pathways, which plays a significant role in various hematological malignancies such as chronic lymphocytic leukemia (CLL) and myelofibrosis (MF). This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and preclinical findings.
This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor, specifically targeting BTK and bone marrow tyrosine kinase X-linked (BMX). The compound exhibits high selectivity for BTK with an IC50 value of approximately 1.5 nM , demonstrating potent inhibition of BTK auto-phosphorylation at the Y223 site. Additionally, it shows moderate inhibition against other kinases such as BLK and ERBB4 but does not significantly inhibit CSK or EGFR .
Key Characteristics
- Selectivity : Highly selective for BTK with limited off-target effects.
- Potency : IC50 values for BTK and BMX are 4.9 nM and 1.6 nM respectively.
- Mechanism : Irreversible binding to BTK leading to sustained inhibition.
In Vitro Studies
Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of primary CLL blasts and various B-cell lymphoma cell lines. The compound has been shown to reduce cytokine production in healthy monocytes and inhibit chemotaxis in myeloid cells toward SDF-1 .
Table 1: Summary of In Vitro Findings
Parameter | Result |
---|---|
BTK Inhibition (IC50) | 1.5 nM |
BMX Inhibition (IC50) | 1.6 nM |
Cytokine Production Inhibition | IL-8, IL-1β, MCP-1 inhibited at 1-3 nM EC50 |
Chemotaxis Reduction | Significant in Hel-92 cells (p<0.05) |
In Vivo Studies
In vivo studies utilizing xenograft models have shown that this compound significantly inhibits tumor growth in models of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). Notably, it demonstrated efficacy in 5 out of 21 DLBCL patient-derived xenograft models , indicating its potential for broader application in hematological cancers .
Table 2: In Vivo Efficacy Results
Model Type | Response |
---|---|
Mino MCL Xenograft Model | Significant tumor growth inhibition |
DLBCL PDX Models | Effective in 5/21 models |
Clinical Studies
Recent clinical trials have evaluated the safety and efficacy of this compound in patients with CLL and MF. A Phase II study indicated that this compound led to rapid clearance of leukemic cells from the bone marrow with a favorable safety profile. The most common treatment-emergent adverse events included neutropenia and thrombocytopenia .
Key Findings from Clinical Trials
- Patient Population : Symptomatic CLL/SLL patients aged ≥18 years.
- Dosing Regimen : this compound administered at either 100 mg or 150 mg twice daily.
- Objective Response Rate (ORR) : High ORR observed across treatment-naïve and relapsed/refractory cohorts.
Table 3: Clinical Trial Outcomes
Outcome | Result |
---|---|
Objective Response Rate | High across cohorts |
Common Adverse Events | Neutropenia (31%), Thrombocytopenia (24%) |
Case Studies
A notable case study involved a patient with relapsed CLL who achieved a complete response after treatment with this compound. The patient experienced significant reductions in pro-inflammatory cytokines, supporting the therapeutic potential of this compound in managing CLL .
Eigenschaften
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-4-fluoropiperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c1-2-21(32)31-14-12-25(26,13-15-31)16-28-24-22(23(27)29-17-30-24)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h2-11,17H,1,12-16H2,(H3,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOXFDSEGFLWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.